N-[2-(2H-tetrazol-5-yl)phenyl]acetamide
Description
Historical Context of Tetrazole Bioisosterism and Acetamide (B32628) Functionalization in Molecular Design
The scientific journey of tetrazole-containing acetamide scaffolds is built upon two key historical developments in medicinal chemistry: the establishment of the tetrazole ring as a bioisostere for carboxylic acid and the versatile role of the acetamide group in drug design.
The first tetrazole was synthesized in 1885 by Swedish chemist J.A. Bladin. hilarispublisher.comhilarispublisher.com However, its significance in molecular design surged with the recognition of its role as a bioisostere—a chemical substituent that can replace another with similar physical or chemical properties to produce a comparable biological effect. The tetrazole functional group, particularly the 5-substituted 1H-tetrazole, is now one of the most widely recognized non-classical bioisosteres of the carboxylic acid group. drughunter.comresearchgate.netnih.gov This is due to their comparable acidity (pKa values) and planar structure, which allows the tetrazole to mimic the carboxylate group's interactions with biological targets. drughunter.comresearchgate.net This substitution is a primary driving force for research, as it can enhance metabolic stability, increase lipophilicity and bioavailability, and potentially reduce the side effects associated with carboxylic acids. hilarispublisher.comhilarispublisher.com A landmark example is the development of the antihypertensive drug Losartan, where replacing a carboxylic acid with a tetrazole ring led to a tenfold increase in potency and improved oral efficacy. drughunter.comnih.gov
Concurrently, the acetamide functional group (CH₃CONH₂) has long been a fundamental component in medicinal chemistry. patsnap.comnih.gov As the simplest amide derived from acetic acid, its incorporation into larger molecules is a common strategy to modulate properties like solubility and the ability to form hydrogen bonds. patsnap.compatsnap.com The amide bond is a cornerstone of many biological molecules, and its inclusion in synthetic compounds can improve their pharmacokinetic profiles. researchgate.net Researchers have functionalized acetamide to create a vast library of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govarchivepp.comijcce.ac.ir Furthermore, the acetamide moiety is amenable to prodrug strategies, where it can be chemically modified to improve a drug's delivery or release characteristics. archivepp.com
Table 1: Key Historical Developments
| Year | Development | Significance in Molecular Design |
|---|---|---|
| 1885 | First synthesis of a tetrazole compound by J.A. Bladin. hilarispublisher.comhilarispublisher.com | Marked the discovery of a new heterocyclic scaffold. |
| 1951 | The term "bioisostere" is introduced by Harris Friedman. nih.gov | Provided a formal concept for the strategic replacement of functional groups in drug design. |
| Late 20th Century | Tetrazole is widely recognized as a carboxylic acid bioisostere. drughunter.comtandfonline.comnih.gov | Enabled the development of drugs with improved potency and pharmacokinetic properties, such as Losartan. drughunter.comnih.gov |
| Ongoing | Acetamide functionalization is used to create diverse derivatives. patsnap.comnih.gov | Provides a versatile tool for modulating biological activity and physicochemical properties of drug candidates. researchgate.net |
Significance of the Phenyl-Tetrazole-Acetamide Motif in Contemporary Chemical Biology and Ligand Design
The phenyl-tetrazole-acetamide motif is a powerful structural framework in modern chemical biology and ligand design. Its significance stems from the synergistic combination of its three components, which allows for multifaceted interactions with biological targets like enzymes and receptors.
The tetrazole ring serves as a metabolically stable mimic of a carboxylic acid, capable of forming crucial hydrogen bonds and ionic interactions within a target's binding site. researchgate.net The phenyl ring provides a rigid scaffold that correctly orients the other functional groups for optimal interaction. It can also engage in hydrophobic and π-π stacking interactions, which are critical for binding affinity. nih.gov The acetamide moiety adds another layer of functionality, offering hydrogen bond donor and acceptor sites and serving as a versatile point for chemical modification to fine-tune the molecule's properties. patsnap.comnih.gov
This specific arrangement has been successfully employed in the design of inhibitors for a range of therapeutic targets. For instance, derivatives based on this motif have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for potential diabetes treatment, as angiotensin II receptor antagonists for hypertension, and as potential anticancer agents. ijcce.ac.irnih.govnih.gov The motif's ability to present key interacting groups in a well-defined spatial orientation makes it a valuable scaffold for developing selective and potent ligands.
Overview of Research Trajectories for N-[2-(2H-tetrazol-5-yl)phenyl]acetamide and Related Structures
Academic research into this compound and its analogs is primarily focused on the synthesis of novel derivatives and the systematic evaluation of their biological activities to establish clear structure-activity relationships (SAR).
A major research trajectory involves its exploration in metabolic diseases. A 2018 study detailed the design and synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as non-carboxylic inhibitors of PTP1B, an enzyme implicated in both diabetes and obesity. nih.gov In this work, the tetrazole successfully replaced a carboxylic acid group, leading to a lead compound with potent inhibitory activity in both in vitro and in vivo models. nih.gov
Another significant area of investigation is cardiovascular disease. Following the success of tetrazole-containing antihypertensives like Valsartan (B143634), researchers have explored similar structures as angiotensin-II receptor antagonists. nih.govresearchgate.net Studies have involved synthesizing ester derivatives of related structures to enhance their therapeutic profile, evaluating their effects on blood pressure, and performing molecular docking to understand their interaction with the receptor. nih.govresearchgate.netnih.gov
The potential for these compounds as antimicrobial and anticancer agents is also an active area of research. ijcce.ac.ir Investigations often involve screening libraries of these derivatives against various cancer cell lines or bacterial strains and then using computational methods to rationalize the observed activity and guide the design of more effective agents. researchgate.net
Table 2: Selected Research Findings on Related Phenyl-Tetrazole-Acetamide Structures
| Research Area | Key Finding | Investigated Compound Class | Reference |
|---|---|---|---|
| Diabetes | Identification of a potent PTP1B inhibitor (IC₅₀ = 4.48 µM) with in vivo efficacy. | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives | nih.gov |
| Hypertension | Synthesis of derivatives with significant blood pressure-lowering effects. | Ester derivatives of a Valsartan-like scaffold | nih.govresearchgate.net |
| Antimicrobial | A related compound showed efficacy against multidrug-resistant bacteria like MRSA. | N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide |
| Urease Inhibition | Synthesized analogs demonstrated potent urease inhibitory properties. | Ester derivatives of a Valsartan-like scaffold | nih.govresearchgate.net |
Scope and Objectives of Academic Investigations into This Compound Class
The overarching objective of academic research into this class of compounds is the discovery and optimization of novel lead molecules for drug development. nih.govnih.gov The investigations are typically multidisciplinary, spanning synthetic chemistry, pharmacology, and computational modeling.
The primary goals include:
Synthesis and Characterization: To develop efficient synthetic routes to produce this compound and a diverse range of its analogs, followed by rigorous structural confirmation using techniques like NMR and mass spectrometry. nih.govnih.gov
Biological Evaluation: To screen these compounds for activity against specific biological targets through in vitro assays (e.g., enzyme inhibition, cell viability) and to validate promising candidates in in vivo animal models of disease. nih.govnih.gov
Establishment of Structure-Activity Relationships (SAR): To systematically modify the phenyl ring, acetamide group, and tetrazole substituents to understand how structural changes impact biological potency, selectivity, and pharmacokinetic properties. ijcce.ac.ir
Computational Analysis: To use molecular docking and other computational tools to visualize and understand how these molecules bind to their targets, thereby providing a rational basis for the observed SAR and guiding future design efforts. nih.govnih.gov
Ultimately, the scope of these academic pursuits is to leverage the unique chemical properties of the phenyl-tetrazole-acetamide scaffold to create novel therapeutic agents that can address unmet medical needs. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6(15)10-8-5-3-2-4-7(8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIDHXMFHAIRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281359 | |
| Record name | N-[2-(2H-Tetrazol-5-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18216-40-5 | |
| Record name | N-[2-(2H-Tetrazol-5-yl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18216-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2H-Tetrazol-5-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 2 2h Tetrazol 5 Yl Phenyl Acetamide
Established Synthetic Routes to the Core Phenyl-Tetrazole-Acetamide Structure
The construction of the N-[2-(2H-tetrazol-5-yl)phenyl]acetamide scaffold is primarily achieved through well-established multistep synthetic sequences. These routes typically involve the initial formation of the tetrazole ring, followed by the introduction or modification of the acetamide (B32628) side chain.
Multistep Synthesis Approaches and Intermediate Precursors
The most common and direct pathway to the core structure begins with an appropriately substituted benzonitrile (B105546). Specifically, for the target compound, the synthesis commences with 2-aminobenzonitrile (B23959). This precursor undergoes a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide, to form the 5-substituted tetrazole ring. youtube.comresearchgate.netresearchgate.net This reaction yields the crucial intermediate, 5-(2-aminophenyl)-1H-tetrazole.
The general synthetic pathway can be outlined as follows:
Tetrazole Ring Formation: 2-aminobenzonitrile is treated with sodium azide, often in the presence of a Lewis or Brønsted acid catalyst, in a suitable solvent like dimethylformamide (DMF). youtube.com This step creates the 5-(2-aminophenyl)-1H-tetrazole intermediate.
Acetylation: The amino group of 5-(2-aminophenyl)-1H-tetrazole is then acetylated. This is typically achieved by reacting the intermediate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like triethylamine. rsc.org This final step yields N-[2-(1H-tetrazol-5-yl)phenyl]acetamide. It is important to note that this initial product exists as a mixture of 1H and 2H tautomers, with the final step of regioselective synthesis (discussed in section 2.3) being necessary to isolate the desired this compound.
An alternative approach involves starting with 2-nitrobenzonitrile (B147312). The synthesis would then proceed via the following steps:
Tetrazole Formation: Cycloaddition of 2-nitrobenzonitrile with sodium azide to yield 5-(2-nitrophenyl)-1H-tetrazole.
Nitro Group Reduction: The nitro group is reduced to an amine, for instance, using a standard reducing agent like tin(II) chloride or catalytic hydrogenation, to give 5-(2-aminophenyl)-1H-tetrazole.
Acetylation: The resulting amino group is acetylated as described above.
Key intermediate precursors in these syntheses are summarized in the table below.
| Precursor Name | Structure | Role in Synthesis |
| 2-Aminobenzonitrile | Starting material for direct tetrazole formation. | |
| 2-Nitrobenzonitrile | Alternative starting material requiring nitro group reduction. | |
| 5-(2-Aminophenyl)-1H-tetrazole | ![]() | Key intermediate for the final acetylation step. |
| Acetic Anhydride | Common acetylating agent. | |
| Acetyl Chloride | Alternative acetylating agent. |
Yield Optimization and Process Chemistry Considerations in Scaffold Assembly
Optimizing the yield and efficiency of the synthesis of the phenyl-tetrazole-acetamide scaffold is a critical aspect of process chemistry. Several factors influence the outcome of the key reaction steps.
For the [3+2] cycloaddition to form the tetrazole ring, the choice of catalyst and reaction conditions is paramount. While the reaction can proceed without a catalyst at high temperatures, the use of Lewis acids such as zinc(II) chloride or aluminum chloride can significantly accelerate the reaction and improve yields, often allowing for milder reaction conditions. researchgate.net The use of protic acids like ammonium (B1175870) chloride is also a common practice. youtube.com
Microwave-assisted synthesis has emerged as a powerful technique to reduce reaction times and improve yields for the formation of 5-substituted 1H-tetrazoles. thieme-connect.com For instance, the conversion of inactive nitriles into tetrazoles can be efficiently achieved in DMF under microwave irradiation. thieme-connect.com
The ortho-position of the amino or nitro group on the benzonitrile starting material can introduce steric considerations that may affect the rate and yield of the cycloaddition reaction compared to its meta and para isomers. However, the electronic effects of these substituents also play a significant role in activating the nitrile group towards nucleophilic attack by the azide ion.
In the acetylation step, the reaction is generally high-yielding and straightforward. The choice between acetic anhydride and acetyl chloride often depends on cost, availability, and the desired reaction conditions. The use of a base is necessary to neutralize the acid byproduct (acetic acid or hydrochloric acid).
Novel Synthetic Strategies and Green Chemistry Principles in Compound Synthesis
Recent advancements in chemical synthesis have focused on the development of more sustainable and environmentally benign methods. This has led to novel strategies for the synthesis of the this compound core and its derivatives, emphasizing green chemistry principles such as the use of safer solvents, catalytic methods, and improved atom economy.
Catalytic Methods for Tetrazole Ring Formation
The development of novel catalytic systems for the [3+2] cycloaddition of nitriles and azides is a major area of research. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused, reducing waste and cost. Examples of such catalysts include nanocrystalline ZnO, CuFe₂O₄ nanoparticles, and silica-supported sulfuric acid.
Organocatalysis offers a metal-free alternative for tetrazole synthesis. L-proline has been shown to be an effective and environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles. organic-chemistry.org This method offers mild reaction conditions, simple workup, and high yields.
The table below summarizes various catalytic systems used in the synthesis of 5-substituted tetrazoles.
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) |
| ZnCl₂ | Aromatic Nitriles | Water | Reflux | High |
| L-Proline | Aliphatic and Aryl Nitriles | - | - | 71-96 |
| Iodine | Organic Nitriles | - | - | High |
| Fe₃O₄@PMO–ICS–ZnO | Aromatic Aldehydes, Malononitrile, NaN₃ | Ethanol | 80 | High |
| [Cu(OH)(TMEDA)]₂Cl₂ | 5-Substituted Tetrazoles, Arylboronic acids | - | - | - |
Sustainable Synthetic Modifications for Acetamide Linkage
Traditional acetylation methods often use acetic anhydride or acetyl chloride, which can be corrosive and produce stoichiometric amounts of acidic waste. Green alternatives for the N-acetylation of anilines are being actively explored.
One promising approach is the use of sunlight-driven catalysis. For example, the N-acetylation of anilines has been achieved using magnesium sulfate (B86663) as a mild Lewis acid catalyst with acetic acid as the acetyl source, under neat conditions and using sunlight as a sustainable energy source. rsc.orgrsc.org This method is cost-effective, energy-efficient, and minimizes waste. rsc.orgrsc.org Another green method involves photoinduced acetylation under aqueous and catalyst-free conditions, using diacetyl as a non-toxic photosensitizer and acetylating reagent. nih.gov These sustainable methods offer a greener pathway to the final step in the synthesis of this compound.
Regioselective and Stereoselective Synthesis of Analogues and Derivatives
The synthesis of derivatives of this compound often requires precise control over regioselectivity and stereoselectivity.
The tetrazole ring itself presents a challenge in regioselectivity. 5-substituted-1H-tetrazoles exist as a mixture of 1H and 2H tautomers. Subsequent N-alkylation or N-arylation can lead to a mixture of 1,5- and 2,5-disubstituted tetrazoles. The synthesis of the target compound, which is the 2H-isomer, requires a regioselective approach.
Several methods have been developed to achieve N2-selective substitution of 5-substituted tetrazoles. The use of specific catalysts, such as copper complexes like [Cu(OH)(TMEDA)]₂Cl₂, has been shown to promote the highly regioselective 2-arylation of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.org Metal-free methods using diaryliodonium salts also provide a route to 2-aryl-5-substituted-tetrazoles. organic-chemistry.org The choice of alkylating agent and reaction conditions can also influence the regioselectivity, with some methods preferentially forming the 2,5-disubstituted isomer. rsc.orgrsc.orgorganic-chemistry.org The rationale for this selectivity can be complex, involving factors beyond simple sterics, including the nature of the substitution mechanism (Sₙ1 vs. Sₙ2). rsc.orgrsc.org
The introduction of chirality into the this compound scaffold can lead to analogues with potentially enhanced biological activity. Stereoselective synthesis can be achieved by using chiral starting materials or through asymmetric catalysis. For example, the diastereoselective alkylation of chiral tetrazolo[1,5-a]azepines has been demonstrated, allowing for the construction of quaternary stereocenters. nih.gov The Ugi multicomponent reaction, which can be used to form tetrazole derivatives, has also been employed in a diastereoselective manner with α-substituted cyclic amines. researchgate.net Furthermore, chiral phase-transfer catalysts have been used for the enantioselective synthesis of proline-based tetrazole derivatives. rsc.org These methods provide a toolkit for the synthesis of a wide range of chiral analogues of this compound.
Solid-Phase and Combinatorial Synthesis Applications for Scaffold Diversification
Solid-phase synthesis (SPS) and combinatorial chemistry are pivotal strategies in medicinal chemistry for the rapid generation of large, diverse libraries of compounds for high-throughput screening. These methodologies are exceptionally well-suited for the structural diversification of scaffolds like this compound. By immobilizing a key intermediate on an insoluble polymer support, chemists can drive reactions to completion using excess reagents and simplify the purification process to mere filtration and washing, thereby enabling automation and parallel synthesis. nih.govmdpi.com
A primary avenue for diversifying the this compound scaffold on a solid support involves the use of multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all initial components. acs.org This approach allows for the introduction of multiple points of diversity in a single synthetic step, making it ideal for combinatorial library generation.
The Ugi tetrazole four-component reaction (UT-4CR) is a particularly powerful MCR for this purpose. acs.orgacs.org In a solid-phase adaptation of this reaction, one of the components, typically an isocyanide, is anchored to a solid support. This resin-bound component is then treated with a solution containing the other three components: an amine, an aldehyde or ketone, and an azide source (like hydrazoic acid or trimethylsilyl (B98337) azide). nih.gov This strategy enables the parallel synthesis of a vast number of distinct tetrazole derivatives in formats like 96-well plates, with each well containing a unique combination of starting materials. acs.org
The first application of solid-phase synthesis to generate a library of 1,5-disubstituted tetrazole derivatives via an MCR was reported in 1997. nih.gov In this approach, a supported isocyanide was reacted with various amines and aldehydes in the presence of sodium azide. After the reaction, the desired tetrazole products were cleaved from the resin, demonstrating the feasibility of this method for combinatorial applications. nih.gov
The table below illustrates a representative scheme for the solid-phase synthesis of a diverse library of tetrazole derivatives using the Ugi tetrazole reaction, showcasing how different inputs can be systematically varied to achieve scaffold diversification.
Table 1: Representative Solid-Phase Ugi Tetrazole Synthesis for Library Generation
| Entry | Amine (R¹-NH₂) | Aldehyde (R²-CHO) | Resin-Bound Component | Product After Cleavage |
|---|---|---|---|---|
| 1 | Benzylamine | Benzaldehyde | Polystyrene-supported Isocyanide | 1-Benzyl-N-(phenyl(1H-tetrazol-5-yl)methyl)methanamine |
| 2 | Cyclohexylamine | Isobutyraldehyde | TentaGel-supported Isocyanide | N-(1-(1H-tetrazol-5-yl)-2-methylpropyl)cyclohexanamine |
| 3 | Aniline (B41778) | 4-Chlorobenzaldehyde | Rink Amide resin-derived Isocyanide | N-((4-chlorophenyl)(1H-tetrazol-5-yl)methyl)aniline |
This table is a representative example based on established solid-phase Ugi tetrazole reaction principles. nih.govacs.org
Furthermore, a "library-to-library" approach can be employed to create even greater molecular complexity. acs.org In this advanced strategy, a primary library of α-aminomethyl tetrazoles, generated via a solid-phase UT-4CR, can be used as the amine input for a subsequent MCR, such as a classical Ugi or Passerini reaction. acs.org This sequential MCR approach exponentially increases the number of unique structures that can be synthesized, providing a powerful tool for exploring a vast chemical space around the core tetrazole scaffold.
Structure Activity Relationship Sar Studies and Molecular Design Principles for the N 2 2h Tetrazol 5 Yl Phenyl Acetamide Scaffold
Systematic Structural Modifications of the Phenyl Moiety and Their Impact on Molecular Interactions
The phenyl ring acts as a central scaffold, and its substitution pattern is a critical determinant of biological activity. Modifications to this ring can influence the molecule's orientation within a binding pocket, its electronic properties, and its lipophilicity.
Research on related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists has shown that substitutions on the phenyl ring are crucial for potency. For instance, the introduction of a bromine atom at the 5-position of the phenyl ring, combined with a methoxy (B1213986) group on the benzamide (B126) portion, resulted in a compound with high agonist potency (EC₅₀ of 0.059 μM). nih.gov Further enhancing this with a fluorine atom on the benzamide moiety led to an even more potent compound (EC₅₀ of 0.041 μM), highlighting the synergistic effects of substitutions on different phenyl rings within the molecule. nih.gov
Studies on other tetrazole-containing compounds, such as valsartan (B143634) derivatives, have also provided valuable SAR insights. The type and position of substituents on an associated phenyl ring were found to be key factors in determining urease inhibitory activity. mdpi.com A detailed analysis revealed that compounds featuring strong electron-withdrawing groups, like nitro (NO₂) and chloro (Cl), were highly potent inhibitors. mdpi.com Conversely, the presence of electron-donating groups such as hydroxyl (–OH), methoxy (–OCH₃), and methyl (–CH₃) led to lower potency. mdpi.com Specifically, a derivative with methoxy and aldehyde groups was found to be a highly potent urease inhibitor. mdpi.com
These findings underscore the importance of the electronic and steric properties of substituents on the phenyl ring in dictating molecular interactions and ultimate biological effect.
Table 1: Impact of Phenyl Moiety Substitutions on Biological Activity
| Scaffold | Target | Substitution | Effect on Activity | Reference |
|---|---|---|---|---|
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | GPR35 | 5-Bromo on the tetrazole-bearing phenyl ring | Increased potency | nih.gov |
| Valsartan Derivative | Urease | Phenyl ring with electron-withdrawing groups (e.g., Cl, NO₂) | Increased inhibitory potency | mdpi.com |
| Valsartan Derivative | Urease | Phenyl ring with electron-donating groups (e.g., OCH₃, CH₃) | Decreased inhibitory potency | mdpi.com |
Variations in the Acetamide (B32628) Linkage and Their Influence on Binding Affinity (Molecular Level)
The acetamide linker, which connects the phenyl ring to another part of the molecule, is not merely a spacer but an active participant in molecular binding. Its length, rigidity, and hydrogen-bonding capabilities can be modified to optimize interactions with a target protein.
SAR studies on related scaffolds have demonstrated that even small changes to this linkage can have significant effects. For example, replacing the oxygen atom of the acetamide group with a sulfur atom to create a thioacetamide (B46855) can modulate the hydrogen bonding profile of the molecule.
Further modifications can be made to the "tail" portion of the acetamide group. In one study, altering the N-substituent of the acetamide showed a clear impact on cellular effects. N-cyclohexyl derivatives were found to reduce cytotoxicity when compared to N-allyl derivatives, a difference attributed to steric hindrance. In other research focusing on pyrazolopyrimidine-based TSPO ligands, N,N-disubstitution of the terminal acetamide provided a strategy to introduce diverse chemical groups without sacrificing affinity for the target. nih.gov This suggests that the acetamide group can serve as a versatile anchor point for introducing additional functionalities to probe or enhance binding.
The synthesis of N-phenyl-2-(phenyl-amino)acetamide derivatives, a structure analogous to the core scaffold, relies on the reactivity of the acetamide portion, specifically the formation of an acid chloride to react with an amine, further highlighting the chemical versatility of this linkage for creating diverse compound libraries. ijper.org
Exploration of Substituent Effects on the Tetrazole Ring and Associated Bioisosteric Potential
The tetrazole ring is a key feature of the scaffold, primarily because it serves as a well-established bioisostere for the carboxylic acid group. This five-membered aromatic ring with four nitrogen atoms has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and form crucial ionic or hydrogen-bond interactions with biological targets.
The acidic character of the tetrazole ring is influenced by the substituent at its C-5 position. researchgate.net In the case of the N-[2-(2H-tetrazol-5-yl)phenyl]acetamide scaffold, the tetrazole is attached to the phenyl ring at C-5. The position of the proton on the tetrazole ring's nitrogen atoms is also significant. Studies have indicated that 1H-tetrazoles may offer better metabolic stability compared to their 2H-tetrazole counterparts.
The introduction of a tetrazolyl group into molecules has been shown to dramatically improve biological activity. In the development of GPR35 agonists, precursor compounds were inactive, but the addition of a tetrazole ring conferred moderate to high potency, demonstrating its essential role in binding. nih.gov Molecular docking studies of valsartan derivatives have visualized the tetrazole ring's interactions at the molecular level, showing it forming salt bridges and hydrogen bonds with key amino acid residues like arginine and histidine within an enzyme's active site. nih.gov
Bioisosteric replacement is a common strategy, and the tetrazole ring itself can be substituted. The most common replacement is a carboxylic acid, which can help determine if the tetrazole's primary role in a specific interaction is indeed as a carboxylate mimic.
Table 2: Bioisosteric Role and Modifications of the Tetrazole Ring
| Modification/Feature | Significance | Molecular Interaction Example | Reference |
|---|---|---|---|
| Carboxylic Acid Bioisostere | Mimics the charge and hydrogen bonding of a carboxylate group. | Interacts with enzymes and receptors. | |
| 1H- vs. 2H-Tautomer | 1H-tetrazoles can offer improved metabolic stability. | N/A | |
| Introduction of Tetrazole | Can confer significant biological activity to an inactive core. | Led to potent GPR35 agonists. | nih.gov |
Pharmacophore Elucidation and Ligand-Based Design Strategies
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold and its analogs, this involves defining the spatial relationships between the aromatic phenyl ring, the hydrogen bond donor/acceptor of the acetamide, and the acidic/anionic center of the tetrazole.
Ligand-based design strategies are employed when the structure of the biological target is unknown. These strategies rely on the SAR of known active molecules. For instance, a design approach could involve combining high-activity fragments from different molecules into a single hybrid scaffold. An example would be integrating a 4-fluorophenyl group, known from one active series, with the N-phenyltetrazole core from another to create a novel compound with potentially enhanced properties.
Molecular docking studies on structurally related compounds, such as valsartan derivatives, have been instrumental in refining pharmacophore models. nih.gov These computational studies can predict how a molecule fits into an enzyme's active site, revealing key interactions. For example, docking has shown the tetrazole ring of a ligand forming coordinate bonds with nickel ions in a metalloenzyme active site, providing precise information for a pharmacophore model. nih.gov Structure-based design, which uses the known 3D structure of the target protein, has been successfully used to develop novel N-phenyl-2-(phenyl-amino) acetamide derivatives as inhibitors of coagulation factor VIIa. ijper.org
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the this compound Fragment
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small chemical fragments for weak binding to a biological target. Once a binding fragment is identified, it can be "grown" or linked with other fragments to create a more potent molecule.
The this compound scaffold is well-suited for FBDD. The core structure itself can be considered a fragment that combines an aromatic ring with key functional groups. Alternatively, it can be deconstructed into smaller fragments for initial screening. For example, a tetrazole-phenyl piece could be screened independently to see if it anchors the molecule in a specific sub-pocket of a binding site.
A key strategy in FBDD is "fragment linking," where two different fragments that bind to adjacent sites on a protein are joined together. The acetamide portion of the scaffold is an ideal linker for this purpose. Another approach is "fragment growing," where a core fragment like the tetrazole-phenyl moiety is elaborated with additional chemical groups to pick up new interactions and increase affinity. One FBDD methodology involves combining fragments with known high activity, such as a 4-fluorophenyl group, into a hybrid structure to generate new leads.
Rational Design of Probes and Chemical Tools Based on the Compound's Core Structure
A well-characterized scaffold like this compound is a valuable starting point for designing chemical probes and tools to study biological systems. These probes are molecules designed to identify, visualize, or isolate specific targets like enzymes or receptors.
The design of a chemical probe requires the introduction of a reporter group—such as a fluorescent tag, a biotin (B1667282) handle for purification, or a photoreactive group for covalent labeling—without disrupting the core interactions that give the molecule its binding affinity and selectivity. SAR studies are critical for this process, as they identify which positions on the scaffold can be modified without loss of activity.
For example, research on pyrazolopyrimidine ligands showed that N,N-disubstitution of the acetamide group allowed for the introduction of diverse chemical moieties far from the core binding elements, making it a suitable position for attaching a reporter tag. nih.gov Similarly, if SAR data for the this compound scaffold indicated that a particular position on the phenyl ring was not essential for binding, that position could be used as an attachment point for a linker connected to a fluorescent dye or an affinity tag. This would create a probe that could be used to visualize the target protein in cells or to isolate it from complex biological mixtures for further study.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide |
| Valsartan |
| Thioacetamide |
| N-cyclohexyl derivatives |
| N-allyl derivatives |
| Pyrazolopyrimidines |
| N-phenyl-2-(phenyl-amino)acetamide |
| 4-fluorophenyl |
Mechanistic Investigations of Biological Target Interactions and Molecular Pathways Mediated by N 2 2h Tetrazol 5 Yl Phenyl Acetamide
Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors, Proteins)
The core structure of N-phenyl-tetrazolyl-acetamide serves as a versatile scaffold for interacting with various biological targets. The tetrazole ring, being a bioisostere of a carboxylic acid group, can engage with the active sites of enzymes and receptors.
For derivatives of the positional isomer, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide , the primary molecular target identified and validated is Protein Tyrosine Phosphatase 1B (PTP1B) . nih.govresearchgate.netnih.gov PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. patsnap.com Studies have systematically designed and synthesized derivatives of this isomer to act as non-carboxylic inhibitors of PTP1B. nih.govnih.gov
For the analog N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide , while specific protein targets are not explicitly named in the provided research, its mechanism is proposed to involve interaction with enzymes and receptors by mimicking a carboxylate group. Its demonstrated anticancer activity suggests that its molecular targets are likely proteins involved in pathways regulating cell cycle progression and apoptosis.
More complex analogs, such as those derived from valsartan (B143634) which contain a tetrazolyl-biphenyl structure, are known to target angiotensin-II receptors , acting as antagonists. nih.gov Some of these derivatives have also been shown to inhibit the enzyme urease . nih.gov
Detailed Analysis of Binding Modes and Interaction Kinetics (e.g., K_D, K_i Values for Target Binding)
The interaction kinetics for derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide with their target, PTP1B, have been characterized primarily by their half-maximal inhibitory concentration (IC₅₀) values. One of the most potent compounds in an initial series, N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) , exhibited an IC₅₀ value of 4.48 µM against PTP1B. nih.govresearchgate.net In a subsequent study, a derivative, NM-14 , which is a 5-Cl substituted benzothiazole (B30560) analogue, showed even greater potency with an IC₅₀ of 1.88 µM. researchgate.netnih.gov
Molecular docking studies for the lead compound NM-03 have revealed key binding interactions within the active site of PTP1B, validating its inhibitory action at a molecular level. nih.govresearchgate.net While specific dissociation constants (K_D) or inhibition constants (K_i) are not detailed in the provided search results, the low micromolar IC₅₀ values indicate a strong binding affinity.
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| NM-03 | PTP1B | 4.48 | nih.govresearchgate.net |
| NM-14 | PTP1B | 1.88 | researchgate.netnih.gov |
| Suramin (B1662206) (Reference Standard) | PTP1B | ≥ 10 | nih.gov |
Enzyme Inhibition Profiles and Substrate Selectivity Studies (in vitro)
The enzyme inhibition profile of N-phenyl-tetrazolyl-acetamide analogs is most clearly defined for the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series against PTP1B. These compounds were specifically designed as non-carboxylic PTP1B inhibitors. nih.govnih.gov The in vitro screening of a series of these derivatives confirmed their inhibitory activity against PTP1B. nih.gov For instance, NM-14 was found to be a potent inhibitor, with an IC₅₀ value (1.88 µM) significantly lower than that of the reference standard suramin (IC₅₀ ≥ 10 µM). nih.gov
Studies on other structurally related tetrazole compounds highlight the importance of selectivity. For example, a known PTP1B inhibitor was shown to be selective and non-competitive, binding to an allosteric site away from the catalytic pocket. sigmaaldrich.com Another study on a dual PTP1B/TC-PTP degrader, DU-14, showed IC₅₀ values of 25.1 nM and 29.7 nM for PTP1B and TC-PTP respectively, indicating potent but dual activity. nih.gov
In addition to PTP1B, more complex tetrazole-containing compounds, specifically ester derivatives of valsartan, have demonstrated in vitro inhibitory activity against the enzyme urease. nih.gov
| Compound Series | Target Enzyme | Activity | Key Findings | Reference |
|---|---|---|---|---|
| N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives | PTP1B | Inhibition | NM-14 (IC₅₀ = 1.88 µM) is a potent inhibitor. | nih.gov |
| Valsartan ester derivatives | Urease | Inhibition | Most synthesized analogs showed urease inhibitory action. | nih.gov |
Receptor Occupancy and Agonist/Antagonist Activity at the Molecular Level (in vitro)
While much of the research on N-phenyl-tetrazolyl-acetamide analogs focuses on enzyme inhibition, some derivatives have been evaluated for their activity at G-protein coupled receptors. Specifically, complex derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) are established angiotensin-II receptor antagonists . nih.gov This antagonistic activity is central to their function in lowering blood pressure. The tetrazole group in these molecules plays a crucial role in binding to the receptor, acting as a bioisostere for the carboxyl group of the native ligand.
For the simpler analog, N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide, the mechanism is broadly described as involving interactions with enzymes and receptors, but specific receptor occupancy studies or agonist/antagonist profiles are not available in the provided search results.
Modulation of Cellular Signaling Pathways and Protein-Protein Interactions (in vitro Mechanistic Studies)
The inhibition of PTP1B by N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives directly modulates critical cellular signaling pathways. As PTP1B is a negative regulator of the insulin receptor, its inhibition leads to a sustained phosphorylation state of the receptor and its downstream substrates, such as Insulin Receptor Substrate (IRS) proteins. patsnap.com This enhances the insulin signaling cascade, which is a key mechanism for their potential antidiabetic effects. patsnap.com
Furthermore, research on PTP1B's role in immunity indicates that its inhibition can promote anti-tumor responses. nih.gov For example, a dual PTP1B/TC-PTP degrader was shown to enhance the IFN-γ induced JAK1/2-STAT1 signaling pathway in tumor cells. nih.gov This suggests that inhibitors based on the N-phenyl-tetrazolyl-acetamide scaffold could potentially modulate immune signaling pathways.
Investigation of Downstream Molecular Events and Cellular Phenotypes (Mechanistic, in vitro only)
The molecular interactions of these analogs translate into distinct cellular phenotypes in vitro. For the analog N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide , its anticancer activity is associated with the induction of apoptosis in a dose-dependent manner and a reduction in cell viability in various cancer cell lines.
| Analog Compound | Cancer Cell Line | IC₅₀ (µM) | Cellular Phenotype | Reference |
|---|---|---|---|---|
| N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide | HCT116 | 10 | Induction of apoptosis | |
| MCF7 | 8 | Cell cycle arrest | ||
| SNB19 | 12 | Inhibition of proliferation |
For the PTP1B-inhibiting analogs, the downstream molecular events culminate in an antidiabetic phenotype. The enhanced insulin signaling is expected to lead to increased glucose uptake and utilization by cells, a key therapeutic goal in diabetes management. nih.govpatsnap.com
Other related acetamide (B32628) derivatives have also been shown to exert their anticancer effects through the induction of apoptosis, confirmed by methods such as acridine (B1665455) orange/ethidium bromide staining and analysis of caspase-3 activation. nih.gov This indicates a common mechanistic pathway for related scaffolds leading to cancer cell death.
Computational Chemistry and Cheminformatics Applications in N 2 2h Tetrazol 5 Yl Phenyl Acetamide Research
Molecular Docking and Scoring Approaches for Target Binding Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-[2-(2H-tetrazol-5-yl)phenyl]acetamide, this method is crucial for identifying potential biological targets and understanding the molecular basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the interaction energy.
Docking studies on analogous tetrazole-containing compounds have demonstrated their potential to bind to a variety of targets, including those involved in cancer and microbial infections. nih.govnih.gov For instance, derivatives have been docked against the active sites of enzymes like DNA gyrase and sterol 14-alpha demethylase (CYP51), revealing key binding modes. uobaghdad.edu.iqajgreenchem.com The tetrazole ring, a bioisostere of a carboxylic acid, often participates in crucial hydrogen bonding and electrostatic interactions, while the phenyl and acetamide (B32628) groups can engage in hydrophobic and π-stacking interactions. nih.govajchem-a.com
Scoring functions are algorithms used to rank different binding poses based on their predicted binding affinity. These scores, typically expressed in kcal/mol, help in prioritizing compounds for further experimental testing. For example, in studies of tetrazole derivatives, compounds with lower (more negative) binding energy scores are predicted to be more potent inhibitors. nih.govuobaghdad.edu.iq A hypothetical docking study of this compound against a potential target would generate similar data, as illustrated in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond with Tetrazole |
| Hypothetical Protease B | -7.9 | Phe140, Trp59 | π-π Stacking with Phenyl Ring |
| Hypothetical Epigenetic Target C | -9.1 | Arg116, Gln112 | Hydrogen Bond with Acetamide |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and explore the conformational changes in both the ligand and the protein upon binding.
For a complex of this compound with a target protein, an MD simulation would track atomic trajectories, allowing for the analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket would indicate a stable interaction. mdpi.com MD simulations of similar phenyl-tetrazole or phenyl-piperazine scaffolds have been used to confirm the stability of docked poses and to identify key residues that maintain the interaction over time. mdpi.comnih.govnih.gov These simulations can reveal the importance of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. nih.gov
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Ligand RMSD (over 100 ns) | 1.5 Å | Stable binding within the active site |
| Protein RMSF of Binding Site Residues | Low | Key interacting residues are stable |
| Binding Free Energy (MM/GBSA) | -55 kcal/mol | Favorable binding thermodynamics |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for analogues of this compound, it is possible to predict the activity of new, unsynthesized derivatives.
These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a training set of compounds with known activities. Statistical methods are then used to create a correlation. For tetrazole derivatives, QSAR studies have been employed to identify the structural features that are most important for their antagonistic activity against targets like the angiotensin AT1 receptor. researchgate.net For example, a 3D-QSAR model might reveal that bulky substituents on the phenyl ring are favorable for activity, while electronegative groups on the tetrazole ring are detrimental. nih.gov Such insights are invaluable for guiding the design of more potent analogues of this compound.
In Silico Prediction of Molecular Properties Relevant to Target Engagement (e.g., pKa, Conformational Energy)
The physicochemical properties of a molecule are critical for its ability to engage with a biological target. Computational methods can accurately predict these properties, saving time and resources compared to experimental measurements.
For this compound, the pKa of the tetrazole ring is a key parameter. The tetrazole group is a well-known bioisostere of a carboxylic acid, and its acidic nature (pKa typically around 4.5-5.0) is crucial for forming ionic interactions with basic residues like arginine or lysine (B10760008) in a target's active site. nih.govmdpi.com In silico pKa prediction tools can estimate this value with reasonable accuracy, helping to understand its ionization state at physiological pH. nih.gov
Conformational energy calculations are also important. These methods, often based on quantum mechanics or molecular mechanics, can determine the lowest energy (most stable) conformation of the molecule. researchgate.net Understanding the preferred 3D shape of this compound is essential for designing it to fit snugly into a protein's binding pocket.
| Molecular Property | Predicted Value | Significance for Target Engagement |
|---|---|---|
| pKa (Tetrazole) | 4.8 | Anionic at physiological pH, enabling ionic bonds |
| LogP | 2.1 | Indicates good balance of hydrophilicity and lipophilicity |
| Polar Surface Area | 85 Ų | Influences membrane permeability and solubility |
| Lowest Conformational Energy | -1250 kcal/mol | Defines the most stable 3D shape for binding |
Ligand-Based and Structure-Based Virtual Screening Methodologies for Novel Analogues
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.
In a ligand-based virtual screening for analogues of this compound, one would search for molecules that are structurally similar or have a similar pharmacophore (the 3D arrangement of essential features for activity). nih.govresearchgate.net This method is useful when the 3D structure of the target is unknown.
Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the known 3D structure of the target protein. nih.gov This approach can identify novel scaffolds that are not structurally similar to known ligands but still fit well into the binding site. Both methods can accelerate the discovery of new lead compounds based on the this compound scaffold. beilstein-journals.org
Bioinformatics Analysis of Target Landscape and Compound Selectivity
Bioinformatics tools can be used to analyze the broader biological context of a potential drug target. For a target of this compound, bioinformatics analysis can help to understand its role in disease pathways, its tissue distribution, and its similarity to other proteins.
Preclinical in Vitro and Mechanistic in Vivo Studies of N 2 2h Tetrazol 5 Yl Phenyl Acetamide
Cellular Uptake and Intracellular Distribution Studies (in vitro)
Specific experimental data on the cellular uptake and intracellular distribution of N-[2-(2H-tetrazol-5-yl)phenyl]acetamide are not detailed in available research. The ability of a compound to cross the cell membrane and reach its intracellular target is governed by physicochemical properties such as lipophilicity, size, and hydrogen bonding capacity.
The tetrazole moiety, being a bioisostere of the carboxylic acid group, influences the compound's acidity and polarity. nih.gov Generally, tetrazole derivatives are designed to balance properties like metabolic stability and cell permeability. researchgate.net For a compound like this, initial assessment would involve in vitro models such as the Caco-2 permeability assay to predict intestinal absorption and oral bioavailability. Further studies would use cell imaging techniques with fluorescently-labeled analogs to visualize its accumulation and distribution within subcellular compartments. The specific tautomeric form (1H- vs. 2H-tetrazole) and substitution pattern on the phenyl ring can significantly impact these properties.
Enzymatic Biotransformation and Metabolite Identification (in vitro, Non-Human)
There are no specific non-human in vitro metabolism studies published for this compound. However, the expected metabolic pathways can be predicted based on its chemical structure. The tetrazole ring itself is known to be relatively stable metabolically. nih.gov The primary sites for biotransformation would likely be the phenyl ring and the acetamide (B32628) group.
Standard in vitro metabolism studies would employ liver microsomes and cytosol fractions from preclinical species (e.g., rat, mouse) to identify potential metabolites. frontiersin.org Common metabolic reactions for such a scaffold could include:
Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes could introduce hydroxyl groups onto the phenyl ring.
N-deacetylation: Hydrolysis of the acetamide bond to yield an aniline (B41778) derivative.
Phase II Conjugation: Resulting hydroxyl or amino groups could undergo glucuronidation or sulfation to facilitate excretion.
Advanced analytical techniques like high-resolution mass spectrometry (LC-MS/MS) are crucial for separating and identifying these metabolites, as demonstrated in studies of other complex heterocyclic compounds. frontiersin.org
Target Engagement and Pathway Modulation Assays in Cell-Based Systems (in vitro)
While the direct molecular targets of this compound are not identified, research on its structural isomers and analogs provides significant insight into its potential biological activities.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: A series of derivatives based on the isomeric scaffold, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide , have been synthesized and evaluated as inhibitors of PTP1B, a key target in diabetes and obesity. researchgate.netnih.govnih.gov One of the most potent derivatives in an initial study, a benzo[d]oxazol-2-ylthio substituted acetamide, exhibited an IC50 value of 4.48 µM against PTP1B. nih.gov A subsequent study on a related series identified a 5-Cl substituted benzothiazole (B30560) analogue with an improved IC50 of 1.88 µM. nih.gov
G Protein-Coupled Receptor-35 (GPR35) Agonism: A different series of compounds, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives (note the benzamide (B126) instead of acetamide), were identified as potent agonists for GPR35, a receptor implicated in pain and inflammatory diseases. nih.govnih.gov The introduction of the tetrazol-5-yl group was found to significantly increase the agonistic activity compared to inactive precursors. nih.gov The most potent analogs in this series showed EC50 values as low as 0.041 μM. nih.gov
These findings suggest that the N-(tetrazolylphenyl)acetamide scaffold is a "privileged" structure that can be adapted to target different proteins depending on the substitution pattern and isomeric form.
Proof-of-Concept In Vivo Mechanistic Studies in Model Organisms (e.g., Enzyme Inhibition in Animal Tissue)
Direct in vivo mechanistic studies for this compound have not been published. However, the promising in vitro activity of its analogs has led to in vivo testing.
Derivatives of the isomeric N-(3-(1H-tetrazol-5-yl)phenyl)acetamide scaffold, which inhibit PTP1B in vitro, have demonstrated good in vivo antidiabetic activity in animal models. researchgate.netnih.govnih.gov For example, compound NM-14 showed antidiabetic effects in mice that were comparable to standard drugs like metformin (B114582) and glimepiride. nih.gov Such studies typically involve administering the compound to animal models of disease (e.g., streptozocin-induced diabetic mice) and measuring relevant biomarkers, such as blood glucose levels, to confirm that the in vitro mechanism (enzyme inhibition) translates to a physiological effect in a living organism. nih.govnih.gov
Assessment of Molecular Selectivity in Complex Biological Systems (in vitro)
Selectivity is a critical aspect of drug development, ensuring that a compound interacts primarily with its intended target, thereby minimizing off-target effects. For a compound like this compound, selectivity profiling would depend on its identified primary target.
If targeting PTP1B: Selectivity would be assessed against other protein tyrosine phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP), to ensure specific engagement of PTP1B.
If targeting GPR35: Screening would be performed against a panel of other G protein-coupled receptors to confirm selective agonism at GPR35. nih.govlookchem.com
These assessments are typically done using cell-based assays or enzymatic assays with a broad panel of related proteins. The studies on GPR35 agonists, for instance, used desensitization assays with a known agonist to confirm that the observed cellular response was specifically mediated through GPR35. lookchem.com
Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Understanding Molecular Effects (in vitro/Preclinical Animal Tissue)
Omics technologies offer a powerful, unbiased approach to understanding the global molecular effects of a compound. benthamopenarchives.com While no specific omics studies have been published for this compound, these methods would be instrumental in its preclinical evaluation.
Proteomics: Mass spectrometry-based proteomics can be used to identify the direct binding partners of the compound or to quantify changes in protein expression and post-translational modifications downstream of target engagement. nih.govyoutube.com This can confirm the intended mechanism of action and uncover unexpected off-target effects or novel pathways modulated by the compound.
Metabolomics: By analyzing the global profile of small-molecule metabolites in cells or tissues after treatment, metabolomics can provide a functional readout of the compound's activity. lsmu.lt For example, a study on a different tetrazole derivative used LC-MS to trace its metabolic impact in S. aureus, revealing that it acted upon the DNA and RNA synthesis pathways. lsmu.lt This approach could elucidate the broader physiological impact of this compound beyond its primary target.
Table of Compounds Mentioned
Advanced Analytical and Spectroscopic Characterization Techniques for Research on N 2 2h Tetrazol 5 Yl Phenyl Acetamide
High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation (Research Context)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of N-[2-(2H-tetrazol-5-yl)phenyl]acetamide, offering unparalleled accuracy in mass measurements. This precision allows for the unambiguous determination of the compound's elemental composition, a critical step in structural confirmation. In a research context, HRMS is pivotal for identifying and characterizing metabolites of the parent compound.
Metabolite profiling using techniques like Ultra-High-Performance Liquid Chromatography coupled to HRMS (UHPLC-HRMS) enables the detection and putative identification of biotransformation products in complex biological matrices. pharmaron.comresearchgate.netsemanticscholar.org The high resolving power of instruments like the Orbitrap QExactive™ mass spectrometer allows for the separation of metabolite signals from endogenous matrix components, providing clear mass spectra. nih.gov By comparing the accurate mass of the parent compound with those of its metabolites, researchers can deduce the metabolic transformations that have occurred, such as hydroxylation, glucuronidation, or other phase I and phase II modifications.
Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide structural information through the analysis of fragmentation patterns. mdpi.com The fragmentation of the protonated molecule [M+H]⁺ of this compound would yield specific product ions that correspond to different parts of the molecule, such as the tetrazole ring, the phenylacetamide group, or losses of small neutral molecules like N₂. mdpi.com This detailed fragmentation data is crucial for confirming the identity of the parent compound and for the structural elucidation of its metabolites. pharmaron.com While HRMS is often used for qualitative purposes, its increasing sensitivity and linearity are making it a viable alternative to traditional triple quadrupole instruments for quantitative analyses in regulated environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound in solution. semanticscholar.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the chemical shifts of the aromatic protons on the phenyl ring and the protons of the acetamide (B32628) group provide key information about their electronic environment. The integration of these signals confirms the number of protons in each distinct environment, and the coupling patterns (e.g., doublets, triplets) reveal the connectivity between adjacent protons. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the phenyl ring, and the carbon atom within the tetrazole ring. rsc.orgspectrabase.comspectrabase.com The chemical shift of the tetrazole carbon is particularly informative, as it can help distinguish between different isomers of substituted tetrazoles. mdpi.comnih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding framework of the molecule. researchgate.net These experiments reveal correlations between protons and carbons, allowing for unambiguous assignment of all signals and confirming the connectivity between the phenyl ring, the acetamide linker, and the tetrazole moiety.
Beyond primary structure elucidation, NMR is also a powerful tool for conformational analysis. scielo.org.co By measuring nuclear Overhauser effects (NOEs), which arise from through-space interactions between protons, it is possible to determine the spatial proximity of different parts of the molecule. This information is vital for understanding the preferred conformation of this compound in solution, which can be critical for its interaction with biological targets.
| Technique | Observed Feature | Significance for this compound |
|---|---|---|
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of aromatic and amide protons. | Confirms the substitution pattern on the phenyl ring and the presence of the acetamide group. |
| ¹³C NMR | Chemical shifts (δ) for all unique carbon atoms, including C=O and tetrazole C. | Verifies the carbon skeleton and helps differentiate between tetrazole isomers. mdpi.com |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks indicating through-bond connectivity. | Establishes the complete molecular structure by linking protons and carbons. |
| NOESY | Through-space correlations between protons. | Provides insights into the 3D structure and preferred conformation in solution. |
X-ray Crystallography of Ligand-Target Complexes or Compound Structures
X-ray crystallography provides the most definitive, high-resolution structural information for this compound by determining its precise three-dimensional structure in the solid state. This technique can be applied to the compound itself to understand its intrinsic molecular geometry, or to a co-crystal of the compound bound to its biological target, revealing the specific molecular interactions responsible for its activity.
Analysis of the crystal structure of the compound alone would yield precise data on bond lengths, bond angles, and torsion angles. This information reveals the planarity of the tetrazole and phenyl rings and the preferred orientation of the acetamide linker. nih.gov Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state architecture. nih.gov
When this compound is co-crystallized with a target protein, X-ray crystallography can elucidate the exact binding mode. This includes identifying the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). Such detailed structural insights are invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity.
Circular Dichroism (CD) and Vibrational Spectroscopy for Chiral and Conformational Analysis
While this compound is not an intrinsically chiral molecule, Circular Dichroism (CD) spectroscopy can be a valuable tool for studying its interactions with chiral macromolecules, such as proteins. If the binding of the compound induces a conformational change in the protein, this can be detected as a change in the protein's CD spectrum. Conversely, if the achiral ligand adopts a specific, twisted conformation upon binding to the chiral protein, an induced CD signal may be observed in the absorption bands of the ligand.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (N-H) | Stretching | ~3300 - 3500 | mdpi.com |
| Amide (C=O) | Stretching | ~1630 - 1680 | researchgate.net |
| Aromatic (C=C) | Stretching | ~1450 - 1600 | nih.gov |
| Tetrazole Ring | Ring Vibrations | ~900 - 1500 | pnrjournal.comresearchgate.net |
Fluorescence Spectroscopy for Binding Assays and Molecular Probes
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of this compound to its biological targets, particularly proteins. nih.gov Many proteins contain intrinsic fluorophores, such as tryptophan residues, whose fluorescence is sensitive to their local environment.
If the binding of this compound to a protein causes a change in the environment of a nearby tryptophan residue, this can lead to a change in the protein's fluorescence intensity or emission wavelength (a spectral shift). This phenomenon, known as fluorescence quenching or enhancement, can be monitored to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.
Alternatively, if this compound itself possesses fluorescent properties, its fluorescence characteristics could change upon binding to a target. An increase in fluorescence intensity and a blue shift in the emission spectrum are often observed when a fluorescent molecule moves from a polar aqueous environment to a more nonpolar binding pocket of a protein. nih.gov This property would allow the compound to be used as a direct molecular probe to study its interactions with target molecules.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for N-[2-(2H-tetrazol-5-yl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring . Subsequent acylation of the amino group with acetic anhydride or chloroacetyl chloride under controlled temperatures (e.g., 60–80°C) in solvents like DMF or THF optimizes yield . Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) ensures intermediate purity .
Q. How can researchers characterize the structure of this compound to confirm synthetic success?
- Methodological Answer : Use NMR (¹H and ¹³C) to verify the acetamide moiety and tetrazole ring protons. IR spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H/N=N vibrations . High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₁N₅O), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What biological screening assays are appropriate for initial evaluation of this compound?
- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) for anticancer potential . For antimicrobial activity, use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to benchmark efficacy .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Compare structural analogs (e.g., methyl-substituted derivatives) to isolate the impact of substituents on activity . Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. ROS detection) .
Q. What strategies optimize the stability of this compound under physiological conditions?
- Methodological Answer : The tetrazole ring is sensitive to oxidation and hydrolysis. Stabilize the compound by formulating it as a lyophilized powder or in buffered solutions (pH 6–8) . Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Consider prodrug strategies (e.g., esterification of the acetamide) to enhance bioavailability .
Q. How can computational methods elucidate the mechanism of action of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, leveraging the tetrazole’s bioisosteric similarity to carboxylic acids . MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Q. What synthetic routes enable scalable production of this compound derivatives for SAR studies?
- Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the phenyl ring . Optimize regioselectivity in tetrazole alkylation by varying bases (NaOtBu vs. Cs₂CO₃) . Parallel synthesis (96-well plates) with automated purification (flash chromatography) accelerates library generation .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Ambiguities in NMR peaks (e.g., overlapping aromatic protons) can be resolved via 2D experiments (HSQC, HMBC) . Compare experimental data with computed spectra (GIAO-DFT at B3LYP/6-311++G** level) . For polymorphic forms, use PXRD to identify crystalline variations .
Q. What in vivo models are suitable for validating the therapeutic potential of this compound?
- Methodological Answer : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) for anticancer evaluation . For anti-inflammatory studies, employ carrageenan-induced paw edema in rats. Dose optimization (e.g., 10–50 mg/kg, oral) and PK/PD modeling (NonMEM) ensure translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

